molecular formula C13H14ClN3O3S B2629885 2-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide CAS No. 1105234-53-4

2-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide

Cat. No.: B2629885
CAS No.: 1105234-53-4
M. Wt: 327.78
InChI Key: KUQGLYJIAMOYNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The structure of this compound features a benzenesulfonamide moiety linked to a pyridazinone ring via a propyl chain, with a chlorine atom attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-chlorobenzenesulfonyl chloride and 6-oxopyridazin-1(6H)-ylpropylamine.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation, and solvents like dichloromethane or acetonitrile are used.

Industrial Production Methods

In an industrial setting, the synthesis of 2-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide would involve similar steps but on a larger scale. Continuous flow reactors and automated systems might be employed to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The pyridazinone ring can participate in redox reactions, potentially altering its oxidation state and reactivity.

    Hydrolysis: The sulfonamide linkage can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Acids and Bases: For hydrolysis reactions, hydrochloric acid or sodium hydroxide can be used.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.

    Oxidation Products: Oxidized forms of the pyridazinone ring.

    Hydrolysis Products: Breakdown products including the original amine and sulfonic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as an antibacterial agent. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, and this compound may exhibit similar properties.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other sulfonamide-based compounds with various applications.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide likely involves the inhibition of bacterial enzymes involved in folic acid synthesis. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, leading to competitive inhibition and disruption of bacterial growth.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A well-known sulfonamide antibiotic.

    Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.

    Sulfisoxazole: Used for its antibacterial properties.

Uniqueness

2-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is unique due to its specific structural features, such as the pyridazinone ring and the propyl linker, which may confer distinct biological activities and reactivity compared to other sulfonamides.

Properties

IUPAC Name

2-chloro-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O3S/c14-11-5-1-2-6-12(11)21(19,20)16-9-4-10-17-13(18)7-3-8-15-17/h1-3,5-8,16H,4,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQGLYJIAMOYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCCCN2C(=O)C=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.